molecular formula C8H10BrN3O2 B1292761 5-Bromo-2-isopropylamino-3-nitropyridine CAS No. 954228-62-7

5-Bromo-2-isopropylamino-3-nitropyridine

Cat. No.: B1292761
CAS No.: 954228-62-7
M. Wt: 260.09 g/mol
InChI Key: RHRLTPGUMVDKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-isopropylamino-3-nitropyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5-position, an isopropylamino group at the 2-position, and a nitro group at the 3-position of the pyridine ring

Scientific Research Applications

5-Bromo-2-isopropylamino-3-nitropyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents. Its structural features make it a valuable building block for designing molecules with potential therapeutic properties.

    Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in electronic devices.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool for investigating biochemical pathways.

    Industrial Chemistry: The compound is used as a precursor in the synthesis of agrochemicals and specialty chemicals. Its reactivity and functional groups make it a versatile starting material for various chemical transformations.

Safety and Hazards

5-Bromo-2-isopropylamino-3-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropylamino-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nitration of 5-bromo-2-isopropylaminopyridine. The nitration reaction typically employs a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Another synthetic route involves the bromination of 2-isopropylamino-3-nitropyridine. This reaction is typically carried out using bromine or a bromine-containing reagent, such as N-bromosuccinimide, in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions are optimized to achieve selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration or bromination processes. These processes are typically carried out in batch or continuous reactors, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropylamino-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 5-bromo-2-isopropylamino-3-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropylamino-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. The bromine and nitro groups can interact with specific amino acid residues in the active site of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity.

In material science, the compound’s electronic properties, such as electron affinity and conductivity, play a crucial role in its function. The presence of electron-withdrawing groups (bromine and nitro) can influence the compound’s ability to participate in charge transfer processes, making it suitable for use in electronic devices.

Comparison with Similar Compounds

5-Bromo-2-isopropylamino-3-nitropyridine can be compared with other similar compounds, such as:

    5-Bromo-2-amino-3-nitropyridine: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    2-Isopropylamino-3-nitropyridine: Lacks the bromine atom, which may influence its electronic properties and reactivity.

    5-Bromo-2-isopropylamino-4-nitropyridine: The position of the nitro group is different, which can affect the compound’s chemical behavior and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, biological activity, and suitability for various applications.

Properties

IUPAC Name

5-bromo-3-nitro-N-propan-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-5(2)11-8-7(12(13)14)3-6(9)4-10-8/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRLTPGUMVDKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647936
Record name 5-Bromo-3-nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954228-62-7
Record name 5-Bromo-N-(1-methylethyl)-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954228-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-nitro-N-(propan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.